Cas no 610277-17-3 (2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid)

2-(6,7-Dimethyl-1-benzofuran-3-yl)acetic acid is a benzofuran derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The dimethyl substitution at the 6 and 7 positions enhances its stability and influences its electronic properties, which can be advantageous in the development of bioactive compounds. Its structural framework is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators. The acetic acid moiety allows for further functionalization, enabling conjugation or derivatization for targeted applications. This compound is characterized by its high purity and consistent performance, making it suitable for precision research and industrial-scale synthesis.
2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid structure
610277-17-3 structure
Product Name:2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
CAS No:610277-17-3
MF:C12H12O3
MW:204.221883773804
MDL:MFCD06254439
CID:843827
PubChem ID:2113901
Update Time:2025-11-02

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • (6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETIC ACID
    • (6,7-DIMETHYL-BENZOFURAN-3-YL)-ACETIC ACID
    • 2-(6,7-dimethylbenzo[b]furan-3-yl)acetic acid
    • AC1M2AWC
    • AC1Q2E0Z
    • F1930-0006
    • Oprea1_876222
    • 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
    • (6,7-dimethyl-1-benzofuran-3-yl)acetic acid, AldrichCPR
    • 610277-17-3
    • CCG-122423
    • CS-0221309
    • CHEMBL1596911
    • MFCD06254439
    • J-501646
    • SR-01000115899-1
    • 2-(6,7-Dimethylbenzofuran-3-yl)acetic acid
    • DTXSID00366592
    • AKOS000118675
    • SR-01000115899
    • MLS000098273
    • HMS2289O09
    • 2-(6,7-Dimethylbenzofuran-3-yl)aceticacid
    • SMR000066848
    • Z55928899
    • EN300-08835
    • HMS1619N14
    • SCHEMBL20587880
    • AB00439094-05
    • G42356
    • MDL: MFCD06254439
    • Inchi: 1S/C12H12O3/c1-7-3-4-10-9(5-11(13)14)6-15-12(10)8(7)2/h3-4,6H,5H2,1-2H3,(H,13,14)
    • InChI Key: XAWXMMAWTRIWER-UHFFFAOYSA-N
    • SMILES: O1C=C(CC(=O)O)C2C=CC(C)=C(C)C1=2

Computed Properties

  • Exact Mass: 204.078644241g/mol
  • Monoisotopic Mass: 204.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 50.4Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 149-151 °C
  • Boiling Point: 365.0±37.0 °C at 760 mmHg
  • Flash Point: 174.6±26.5 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Security Information

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2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:610277-17-3)2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
Order Number:A1185016
Stock Status:in Stock
Quantity:250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:56
Price ($):225.0
Email:sales@amadischem.com

Additional information on 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid

Comprehensive Guide to 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid (CAS No. 610277-17-3): Properties, Applications, and Market Insights

2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid (CAS No. 610277-17-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This benzofuran derivative features a unique molecular structure, combining a dimethyl-substituted benzofuran core with an acetic acid functional group. Its chemical formula is C12H12O3, with a molecular weight of 204.23 g/mol. The compound's distinct architecture makes it valuable for developing novel drug candidates and functional materials.

The growing interest in heterocyclic compounds like 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid stems from their versatile applications in medicinal chemistry. Researchers are particularly focused on its potential as a building block for anti-inflammatory agents and neuroprotective drugs, aligning with current trends in central nervous system (CNS) drug discovery. The compound's benzofuran scaffold is known to interact with various biological targets, making it a promising candidate for addressing neurodegenerative diseases – a hot topic in pharmaceutical research.

From a synthetic chemistry perspective, CAS 610277-17-3 demonstrates interesting reactivity patterns. The acetic acid moiety allows for straightforward derivatization through esterification or amidation reactions, while the dimethylbenzofuran core provides a stable aromatic platform. These characteristics have led to its use in developing fluorescent probes and organic electronic materials, responding to the increasing demand for advanced functional materials in optoelectronics.

The global market for benzofuran derivatives like 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid is experiencing steady growth, driven by pharmaceutical R&D investments. Market analysts project a compound annual growth rate (CAGR) of 6-8% for similar specialty chemicals through 2028. This growth aligns with increasing searches for "benzofuran-based drug discovery" and "small molecule therapeutics" in scientific databases, reflecting the compound's relevance in current research trends.

Quality specifications for 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid typically require ≥98% purity (HPLC), with strict control of residual solvents and heavy metals. Analytical characterization commonly employs techniques like NMR spectroscopy, mass spectrometry, and HPLC analysis – methodologies frequently searched by quality control professionals. The compound's stability profile suggests proper storage under inert atmosphere at 2-8°C, with precautions against moisture and light exposure.

Recent patent literature reveals innovative applications of CAS 610277-17-3 in developing kinase inhibitors and G-protein coupled receptor (GPCR) modulators. These applications connect with trending topics in precision medicine and targeted therapy development. The compound's structural features enable molecular modifications that can enhance blood-brain barrier permeability – a critical factor in CNS drug design that generates substantial search traffic in medicinal chemistry forums.

Environmental and safety considerations for 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper personal protective equipment (PPE) including gloves and safety goggles is recommended during handling. These safety aspects align with increasing online searches for "safe handling of research chemicals" and "laboratory best practices," reflecting growing awareness in the scientific community.

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid typically involves multi-step organic transformations starting from commercially available phenol derivatives. Process optimization research focuses on improving yield and sustainability – topics generating significant interest as evidenced by search trends for "green chemistry approaches" and "atom economy" in synthetic methodologies. These developments respond to the pharmaceutical industry's push toward more sustainable manufacturing practices.

Analytical method development for CAS 610277-17-3 remains an active research area, with recent advancements in UHPLC techniques and chiral separation methods. These technical aspects correlate with frequent searches for "analytical method validation" and "impurity profiling" in chemical databases. The compound's UV absorption characteristics around 280-300 nm make it suitable for various spectroscopic detection methods commonly employed in quality control laboratories.

Future research directions for 2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid may explore its potential in bioconjugation chemistry and prodrug development – areas showing increasing search volume in pharmaceutical sciences. The compound's balanced lipophilicity (predicted logP ~2.5) and molecular weight make it attractive for these applications, particularly in the context of targeted drug delivery systems, another trending topic in medicinal chemistry research and development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:610277-17-3)2-(6,7-dimethyl-1-benzofuran-3-yl)acetic acid
A1185016
Purity:99%
Quantity:250mg
Price ($):225.0
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